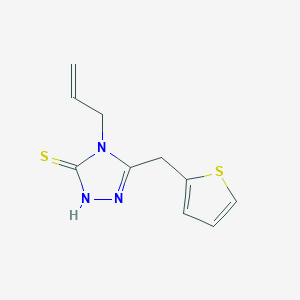

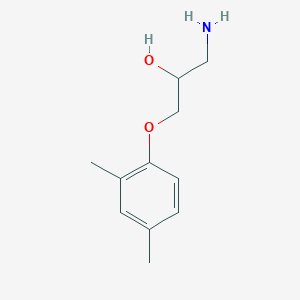

![molecular formula C13H17N3OS B1274898 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-86-3](/img/structure/B1274898.png)

5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

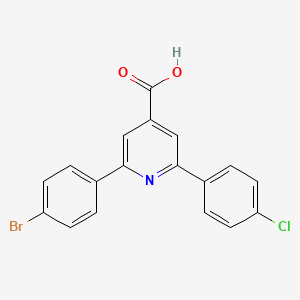

The compound "5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains a triazole ring, a common motif in medicinal chemistry due to its diverse biological activities. The triazole ring is substituted with an ethyl group and a thiol group, while another substituent is a 2,5-dimethylphenoxy methyl group. This structure suggests potential for biological activity, given the pharmacological relevance of similar triazole derivatives as seen in the literature .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds includes the reaction of 1,2,4-triazole-5-thiones with various halides or the cyclization of thiosemicarbazide with esters . Although the exact synthesis of "5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, it can be inferred that a similar approach could be employed, starting with a dimethylcarbolic acid derivative and proceeding through a series of esterification, cyclization, and substitution reactions .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can adopt various tautomeric forms. The stability of these tautomers has been studied using thermodynamic calculations, and spectroscopic methods such as NMR and IR are typically used to confirm the structure . The triazole ring can form hydrogen bonds and engage in supramolecular interactions, which can be crucial for its biological activity and crystal packing .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo further functionalization through reactions with alkylating agents or by condensation with aldehydes to introduce additional substituents that can modulate their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the thiol group and the dimethylphenoxy group can affect these properties. Theoretical calculations and experimental studies can provide insights into the electronic and photophysical properties, as well as the non-linear optical properties of these compounds . Additionally, the presence of functional groups can confer antioxidant properties, as seen in related triazole derivatives .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, research demonstrates its use in the creation of triazolo-thiadiazolium and triazol-triazolium salts, highlighting its versatility in heterocyclic chemistry (Nikpour & Motamedi, 2015).

- Another study focused on the synthesis and crystal structure analysis of a related compound, providing insights into the molecular arrangements and interactions of similar triazole derivatives (Xu et al., 2006).

Pharmacological Studies

- The compound's derivatives have been explored for their antibiotic and lipoxygenase inhibitory activities, showcasing its potential in pharmaceutical applications (Rasool et al., 2016).

- In a related context, Schiff bases containing triazole rings, similar to the compound , were studied for their antioxidant and α-glucosidase inhibitory activities, indicating their potential therapeutic benefits (Pillai et al., 2019).

Protective Effects

- Studies have investigated the protective effects of thiazolo-triazoles, compounds structurally related to the mentioned triazole, against ethanol-induced oxidative stress, suggesting its utility in addressing oxidative stress-related conditions (Aktay et al., 2005).

Applications in Synthetic Chemistry

- Research has been conducted on synthesizing derivatives of trioses and pentoses using triazole-thiols, indicating its role in the synthesis of complex molecules, potentially useful in various chemical applications (Belkadi & Othman, 2006).

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCLFZJJHNANPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395513 |

Source

|

| Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-86-3 |

Source

|

| Record name | 5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

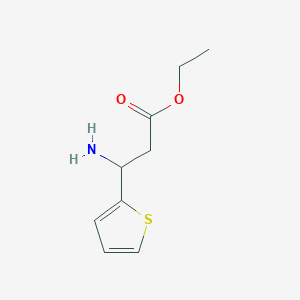

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)